1-(3-Chlorophenyl)piperazine dihydrochloride (CPP) is the primary metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these drugs, CPP is one of the main breakdown products. Studying CPP can help researchers understand the metabolism and potential side effects of these antidepressant medications.
CPP has been shown to interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in mood, sleep, and cognition. Studies suggest that CPP may act as a serotonin agonist, meaning it can mimic the effects of serotonin. This property makes CPP a valuable tool for researchers investigating the role of serotonin in various physiological and behavioral processes.
Due to its structural similarity to the illegal drug MDMA (ecstasy), CPP has been illegally sold as an "ecstasy mimic." Researchers use CPP as a reference standard in analytical methods to detect the presence of designer piperazines, which are synthetic drugs with similar structures and effects to MDMA, in biological samples like urine.
While not currently used in any approved medications, CPP has been explored in pre-clinical research for its potential therapeutic effects in various conditions, including:
1-(3-Chlorophenyl)piperazine dihydrochloride, commonly referred to as m-chlorophenylpiperazine or mCPP, is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound exists as a white powder and is known for its psychoactive properties, often associated with recreational use. The Chemical Abstracts Service (CAS) registry number for this compound is 6640-24-0, and it is recognized in various databases for its relevance in pharmacology and toxicology .
CPP is not an approved medication and can be dangerous if misused.
These reactions are significant for synthesizing analogs with varied biological activities and properties .
The biological activity of 1-(3-Chlorophenyl)piperazine dihydrochloride has been extensively studied, particularly regarding its psychoactive effects. It acts primarily as a serotonin receptor agonist, influencing the serotonergic system. Research indicates that mCPP may exhibit:
Synthesis of 1-(3-Chlorophenyl)piperazine dihydrochloride can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from readily available precursors.
1-(3-Chlorophenyl)piperazine dihydrochloride has several applications:
Interaction studies involving 1-(3-Chlorophenyl)piperazine dihydrochloride have focused on its pharmacological profile:
These interactions underscore the importance of understanding mCPP’s pharmacodynamics for both therapeutic and recreational contexts.
Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine dihydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorophenyl group at para position | Different receptor binding profile |
| 1-(2-Chlorophenyl)piperazine | Chlorophenyl group at ortho position | Varying psychoactive effects |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group substitution at para position | Potentially different therapeutic uses |
| N-Benzylpiperazine | Benzyl group substitution instead of chlorophenyl | Known stimulant effects |
| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group substitution | Increased lipophilicity |
Each of these compounds exhibits unique pharmacological profiles and potential applications, highlighting the significance of substituent positioning on biological activity.
1-(3-Chlorophenyl)piperazine dihydrochloride represents a salt form of the parent compound 1-(3-chlorophenyl)piperazine, bearing the systematic name 1-(3-chlorophenyl)piperazine;dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature [1]. The molecular formula of this dihydrochloride salt is C₁₀H₁₅Cl₃N₂, with a molecular weight of 269.6 g/mol [1] [2]. The compound is assigned Chemical Abstracts Service registry number 51639-49-7 [1] [3].
The molecular architecture consists of a six-membered piperazine ring system substituted at the nitrogen-1 position with a 3-chlorophenyl group [1] [4]. The piperazine moiety adopts a chair conformation, which represents the most thermodynamically stable arrangement for this saturated heterocyclic system [5] [6]. Structural analysis reveals that the six-membered piperazine ring in each cation adopts a slightly distorted chair conformation with specific puckering parameters [5] [6].
Table 1: Molecular Properties of 1-(3-Chlorophenyl)piperazine dihydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-chlorophenyl)piperazine;dihydrochloride |
| CAS Number | 51639-49-7 |
| Molecular Formula | C₁₀H₁₅Cl₃N₂ |
| Molecular Weight (g/mol) | 269.6 |
| InChI Key | OSZCTRWSGNWWBL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl |
The stereochemical configuration reveals that the compound exists as an achiral molecule with no defined stereocenters [7]. The piperazine ring contains two nitrogen atoms positioned at opposite ends of the six-membered ring, with one nitrogen bearing the 3-chlorophenyl substituent [1] [4]. The chlorine atom is positioned at the meta position (position 3) of the phenyl ring, influencing the electronic distribution and molecular properties [1] [8].
The conformational analysis indicates that the piperazine ring maintains its chair conformation through intramolecular stabilization, with the exocyclic nitrogen-carbon bonds positioned in equatorial orientations [9]. The dihedral angle between the piperazine ring and the benzene ring has been measured at approximately 28.47 degrees in related structural studies [9].
Comprehensive crystallographic studies have been conducted on 1-(3-chlorophenyl)piperazine derivatives, providing detailed insight into the solid-state structure [5] [6]. The crystal structure analysis reveals that the compound crystallizes in the monoclinic crystal system with space group Pc [5]. The unit cell parameters demonstrate specific dimensional characteristics with a = 11.2213(6) Å, b = 14.6239(7) Å, and c = 14.1804(8) Å [5].
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Pc |
| Unit Cell a (Å) | 11.2213(6) |
| Unit Cell b (Å) | 14.6239(7) |
| Unit Cell c (Å) | 14.1804(8) |
| β angle (°) | 104.405(5) |
| Volume (ų) | 2253.8(2) |
| Z value | 2 |
| Density (Mg m⁻³) | 1.592 |
| Temperature (K) | 173 |
| R-factor | 0.054 |
The crystal structure analysis demonstrates that the asymmetric unit contains two independent 1-(3-chlorophenyl)piperazinium cations, indicating the protonated state of the compound in the crystal lattice [5] [6]. The piperazine ring in each cation maintains a slightly distorted chair conformation with specific puckering parameters: Q = 0.5422 Å, θ = 5.8(2)°, and φ = 148.01(21)° for one conformation, and Q = 0.5515 Å, θ = 176.0(7)°, and φ = 38.66(04)° for the second independent molecule [6].
The crystal packing is stabilized through intermolecular hydrogen bonding interactions and weak π-π stacking interactions [5] [6]. The centroid-centroid distances for π-π interactions range from 3.532(3) to 3.756(4) Å, contributing to the overall crystal stability [5]. These interactions facilitate the formation of three-dimensional supramolecular architectures within the crystal lattice [5] [6].
The dihydrochloride salt maintains a direct structural relationship with its parent compound, 1-(3-chlorophenyl)piperazine, which bears CAS number 6640-24-0 [1] [10]. The parent compound exhibits the molecular formula C₁₀H₁₃ClN₂ with a molecular weight of 196.67 g/mol [10] [11]. This free base form serves as a key intermediate in pharmaceutical synthesis and represents the active pharmacophore in various therapeutic applications [10] [12].
Table 3: Parent Compound Comparison
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| CAS Number | 6640-24-0 | 51639-49-7 |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₅Cl₃N₂ |
| Molecular Weight (g/mol) | 196.67 | 269.6 |
| Physical State | Light yellow liquid | Crystalline solid |
| Boiling Point (°C) | 336-340 | Not applicable |
| Melting Point (°C) | Not applicable | 210-214 (decomposition) |
The transformation from the parent compound to the dihydrochloride salt involves the protonation of both nitrogen atoms in the piperazine ring system [1] [4]. This salt formation significantly alters the physical properties, converting the liquid parent compound into a crystalline solid with enhanced water solubility [13] [14]. The parent compound, meta-chlorophenylpiperazine, functions as a major metabolite of several psychotropic medications including trazodone, nefazodone, and etoperidone [10] [12].
The structural relationship demonstrates that the dihydrochloride salt retains all the essential structural features of the parent compound while providing improved handling characteristics and stability for research applications [8] [13]. The salt formation does not alter the core molecular framework but enhances the compound's crystallinity and storage stability [13].
The structural analog family of 1-(3-chlorophenyl)piperazine encompasses numerous derivatives that share the fundamental piperazine-phenyl architectural motif [16] [17]. These analogs demonstrate systematic variations in substitution patterns, ring modifications, and additional functional groups that provide insight into structure-activity relationships [18] [19] [20].
Table 4: Structural Analogs and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine (parent) | 6640-24-0 | C₁₀H₁₃ClN₂ | Base compound (free base) |
| 1-(3-Chlorophenyl)piperazine monohydrochloride | 65369-76-8 | C₁₀H₁₄Cl₂N₂ | Single hydrochloride salt |
| 1-(4-Chlorophenyl)piperazine | 6640-24-0 | C₁₀H₁₃ClN₂ | Para-chloro substitution vs meta |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 39577-43-0 | C₁₃H₁₈Cl₂N₂ | Additional chloropropyl chain |
| 1-(2-Chlorophenyl)piperazine | 41202-77-5 | C₁₀H₁₃ClN₂ | Ortho-chloro substitution vs meta |
| Benzylpiperazine | 2759-28-6 | C₁₁H₁₆N₂ | Benzyl instead of chlorophenyl |
| Trifluoromethylphenylpiperazine | 15532-75-9 | C₁₁H₁₃F₃N₂ | Trifluoromethyl substitution |
The positional isomers of chlorophenylpiperazine demonstrate the significance of substitution pattern on molecular properties [16] [21]. The meta-chloro derivative exhibits distinct characteristics compared to its ortho and para counterparts, with differences in binding affinity and selectivity profiles [20]. The 1-(4-chlorophenyl)piperazine analog, bearing para-chloro substitution, shows altered receptor interactions compared to the meta-substituted variant [19] [20].
Extended derivatives such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine incorporate additional alkyl chains that modify the overall molecular topology and binding characteristics . This compound features a chloropropyl group attached to the second nitrogen of the piperazine ring, creating a bis-substituted derivative with enhanced lipophilicity .
The structural analog series includes compounds with alternative aromatic substituents such as trifluoromethyl groups in trifluoromethylphenylpiperazine [12]. These derivatives maintain the core piperazine-phenyl framework while introducing electron-withdrawing groups that alter the electronic properties and molecular interactions [22]. The benzylpiperazine analog represents a structural variant where the chlorophenyl group is replaced with a benzyl moiety, demonstrating the versatility of the piperazine scaffold [12].
| Property | Value | Source Citation |
|---|---|---|
| Physical State | Solid | [1] [2] [3] |
| Appearance | Crystalline powder | [1] [2] [4] |
| Color | Off-white to pale brown | [1] [2] |
| Crystal Form | Crystalline | [1] [4] |
| Hygroscopic Nature | Hygroscopic | [1] [5] |
The thermal behavior of 1-(3-Chlorophenyl)piperazine dihydrochloride is characterized by simultaneous melting and decomposition occurring within the temperature range of 210-214°C [1] [2] [3] [6]. This thermal event represents a complex process where the compound undergoes both phase transition and chemical degradation, which is common among organic hydrochloride salts subjected to elevated temperatures.
The decomposition temperature of 210-214°C indicates the upper thermal stability limit of the compound [1] [2] [3]. Beyond this temperature range, the molecular structure begins to break down, likely involving initial dehydrochlorination reactions followed by degradation of the organic framework. This thermal decomposition profile is consistent with similar piperazine-based compounds reported in the literature [7] [8].
The compound demonstrates thermal stability up to approximately 210°C [1] [2], providing a substantial operational temperature window for typical synthetic and analytical procedures. Below this temperature threshold, 1-(3-Chlorophenyl)piperazine dihydrochloride maintains its structural integrity and does not undergo significant thermal degradation.
A notable thermal property reported for related hydrochloride forms includes a flash point of 9°C [1], though this value may specifically relate to certain polymorphic forms or hydrated variants. For practical storage and handling purposes, the compound is stable at room temperature conditions [1] [2], making it suitable for standard laboratory storage protocols.
Table 2: Thermal Properties
| Property | Value | Source Citation |
|---|---|---|
| Melting Point (°C) | 210-214 (with decomposition) | [1] [2] [3] [6] |
| Decomposition Temperature (°C) | 210-214 | [1] [2] [3] |
| Thermal Stability Range (°C) | Stable up to 210°C | [1] [2] |
| Flash Point (°C) | 9°C (reported for hydrochloride form) | [1] |
| Storage Temperature | Room temperature (RT) | [1] [2] |
The aqueous solubility of 1-(3-Chlorophenyl)piperazine dihydrochloride exhibits pronounced pH dependence, reflecting the ionizable nature of the piperazine nitrogen atoms and the influence of the dihydrochloride salt form [9] [10] [11]. Under highly acidic conditions (pH < 2.0), the compound achieves maximum solubility due to complete protonation of both nitrogen atoms in the piperazine ring, resulting in a dicationic species that interacts favorably with the aqueous environment [9] [10] [11].
In the acidic pH range (2.0-4.0), the compound maintains high solubility as the majority of molecules remain in their protonated form [9] [10]. The solubility remains substantial but begins to decrease as the pH approaches the pKa values of the piperazine nitrogens. In mildly acidic conditions (pH 4.0-6.0), moderate solubility is observed as partial deprotonation occurs [10] [12].
At physiological pH (6.0-7.4), the dihydrochloride salt form provides good solubility [2] [13] [9], with specific measurements indicating solubility of 10 mg/mL in phosphate buffered saline at pH 7.2 [2] [14]. This solubility level is significantly enhanced compared to the free base form due to the ionic character of the salt. In alkaline conditions (pH > 7.4), solubility tends to decrease as the compound exists predominantly in its neutral form, potentially leading to precipitation of the free base [10] [12].
Table 3: pH-Dependent Solubility Profile
| pH Range | Solubility Behavior | Ionization State | Mechanism | Source Citation |
|---|---|---|---|---|
| pH < 2.0 (Highly acidic) | Maximum solubility | Fully protonated (dicationic) | Complete protonation of nitrogen atoms | [9] [10] [11] |
| pH 2.0-4.0 (Acidic) | High solubility | Mostly protonated | High degree of protonation | [9] [10] |
| pH 4.0-6.0 (Mildly acidic) | Moderate solubility | Partially protonated | Reduced protonation | [10] [12] |
| pH 6.0-7.4 (Neutral/physiological) | Good solubility (salt form) | Mixed ionization states | Salt dissociation equilibrium | [2] [13] [9] |
| pH > 7.4 (Alkaline) | Decreased solubility | Predominantly neutral | Free base precipitation tendency | [10] [12] |
1-(3-Chlorophenyl)piperazine dihydrochloride demonstrates variable solubility across different organic solvent systems, with polar protic solvents generally providing superior dissolution compared to nonpolar alternatives. In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility of 10 mg/mL [2] [14] [15], making this solvent particularly useful for analytical and research applications requiring complete dissolution.
Methanol serves as another effective solubilizing medium, with the compound described as readily soluble [1] [16] [17]. This high solubility in methanol is attributed to the solvent's ability to solvate both the organic piperazine framework and the ionic chloride components through hydrogen bonding and dipolar interactions.
The solubility profile in other organic solvents shows temperature dependence, with ethanol providing variable solubility depending on temperature and concentration conditions [18]. Acetone offers limited solubility , while chloroform provides only slight solubility [20], reflecting the compound's preference for more polar solvent environments.
Table 4: Solubility in Different Solvent Systems
| Solvent System | Solubility (mg/mL) | Temperature Dependence | Source Citation |
|---|---|---|---|
| Water (pure) | Soluble to 100 mM | Increases with temperature | [2] [21] |
| Phosphate buffer (pH 7.2) | 10 | Standard conditions (25°C) | [2] [14] |
| Dimethyl sulfoxide (DMSO) | 10 | Standard conditions | [2] [14] [15] |
| Methanol | Soluble | Temperature-dependent | [1] [16] [17] |
| Ethanol | Variable | Temperature-dependent | [18] |
| Acetone | Limited | Temperature-dependent | |
| Organic solvents (general) | Variable | Generally temperature-dependent | [1] [17] |
| Chloroform | Slightly soluble | Limited temperature effect | [20] |
| Buffer systems (general) | pH-dependent | Temperature and pH dependent | [9] [10] |
The partition coefficient (Log P) for the parent 1-(3-Chlorophenyl)piperazine compound is estimated at 2.07 ± 0.3 [22] [23], indicating moderate lipophilicity that enables passive diffusion across biological membranes while maintaining sufficient aqueous solubility. This value places the compound in an optimal range for pharmaceutical applications, as it balances membrane permeability with aqueous solubility requirements.
Literature reports for related chlorophenylpiperazine compounds provide a broader range of 2.07-3.42 for Log P values [22] [23], reflecting structural variations and measurement methodologies. The distribution coefficient (Log D) at physiological pH 7.4 is significantly lower than the Log P value [24] [25], demonstrating the profound impact of ionization on the compound's partitioning behavior under biologically relevant conditions.
The dihydrochloride salt form exhibits enhanced hydrophilic character compared to the free base [13] , fundamentally altering the compound's distribution properties. This increased hydrophilicity results from the ionic nature of the salt, which strongly favors the aqueous phase in biphasic systems. The membrane permeability of the ionized species is pH-dependent, with charged forms showing reduced passive diffusion compared to the neutral compound [26] [24].
Table 5: Partition Coefficient and Distribution Properties
| Parameter | Value/Description | pH Dependence | Source Citation |
|---|---|---|---|
| Log P (octanol/water) - estimated for parent compound | 2.07 ± 0.3 (estimated) | Independent (neutral form) | [22] [23] |
| Log P (octanol/water) - related chlorophenylpiperazine | 2.07-3.42 (literature range) | pH-independent (neutral) | [22] [23] |
| Distribution coefficient (Log D) at pH 7.4 | Significantly lower than Log P | Highly pH-dependent | [24] [25] |
| Hydrophilic character of dihydrochloride | Enhanced hydrophilicity due to salt formation | N/A (ionic form) | [13] |
| Lipophilicity classification | Moderate lipophilicity (parent compound) | pH-dependent for ionized forms | [22] [27] |
| Membrane permeability prediction | Good passive diffusion potential | pH-dependent for charged species | [26] [24] |
Table 6: Key Physical Constants
| Property | Value | Source Citation |
|---|---|---|
| Density (g/cm³) | 1.193 | [1] [28] |
| Refractive Index | 1.598-1.600 | [1] [28] |
| Molecular Weight (g/mol) | 233.14 | [1] [2] [3] |
| Molecular Formula | C₁₀H₁₄Cl₂N₂ | [1] [2] [3] |
| CAS Registry Number | 51639-49-7 (dihydrochloride) | [3] [29] |